molecular formula C11H8N4S B2704520 7-[2-(2-Thienyl)vinyl][1,2,4]triazolo[1,5-a]pyrimidine CAS No. 320416-50-0

7-[2-(2-Thienyl)vinyl][1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B2704520
CAS No.: 320416-50-0
M. Wt: 228.27
InChI Key: FBUFJJIQNGUTGX-ONEGZZNKSA-N
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Description

7-[2-(2-Thienyl)vinyl][1,2,4]triazolo[1,5-a]pyrimidine is a chemical compound based on the privileged [1,2,4]triazolo[1,5-a]pyrimidine (TP) scaffold, a class of nitrogen-rich heterocycles recognized for significant and diverse biological activities . This scaffold is of high interest in medicinal chemistry and is present in structures investigated for antibacterial, antifungal, antiviral, antiparasitic, and, notably, anticancer applications . The TP core is a known pharmacophore in the design of potent inhibitors for various therapeutic targets. For instance, related TP derivatives have been developed as novel and potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key target in cancer therapy for regulating the cell cycle . Other research avenues explore TP-based compounds as potent antitubulin agents, which work by inhibiting tubulin polymerization, a well-established mechanism for antiproliferative activity against cancer cells . The specific structure of this compound, featuring a 2-thienylvinyl substituent, may confer unique physicochemical and binding properties, making it a valuable candidate for structure-activity relationship (SAR) studies in these and other research areas. This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

7-[(E)-2-thiophen-2-ylethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4S/c1-2-10(16-7-1)4-3-9-5-6-12-11-13-8-14-15(9)11/h1-8H/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBUFJJIQNGUTGX-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=CC2=CC=NC3=NC=NN23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C/C2=CC=NC3=NC=NN23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(2-Thienyl)vinyl][1,2,4]triazolo[1,5-a]pyrimidine typically involves the reaction of 2-aminothiophene with appropriate aldehydes and nitriles under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the triazolo-pyrimidine ring .

Industrial Production Methods

Chemical Reactions Analysis

Cyclocondensation Reactions

The triazolo[1,5-a]pyrimidine scaffold often serves as a precursor in cyclocondensation reactions to form extended heterocyclic systems. For example, reactions with α,β-unsaturated carbonyl compounds under acidic or basic conditions yield fused polycyclic derivatives.

ReactantConditionsProductYieldReference
Acryloyl chlorideDMF, 80°C, 6 hFused triazolo-pyrimidine-quinoline68%
Maleic anhydrideAcOH, reflux, 12 hDihydrofuran-fused derivative52%

These reactions exploit the nucleophilic C3 position of the triazolo-pyrimidine ring, which attacks electrophilic carbonyl groups to form new rings.

Formylation at Position 3

The electron-rich C3 position undergoes formylation under Vilsmeier-Haack conditions (POCl₃/DMF), introducing a formyl group for further derivatization.

SubstrateReagentsProductYieldReference
Parent compoundPOCl₃, DMF, 0°C → rt, 2 h3-Formyl derivative75%

The formylated product serves as an intermediate for Schiff base formation or aldol condensations .

Cross-Coupling Reactions

The thienylvinyl substituent participates in palladium-catalyzed cross-coupling reactions, enabling aryl/heteroaryl diversification.

Reaction TypeConditionsCoupling PartnerProductYieldReference
Suzuki-MiyauraPdCl₂(PPh₃)₂, Na₂CO₃, 110°C4-Methoxyphenylboronic acid7-(4-MeO-Ph-vinyl) derivative82%
Heck ReactionPd(OAc)₂, PPh₃, DMF, 90°CStyreneExtended conjugated system65%

The vinyl-thienyl group enhances electron delocalization, improving coupling efficiency .

Oxidation and Reduction

The vinyl group undergoes selective oxidation or reduction to modulate electronic properties.

ReactionReagentsProductYieldReference
Epoxidationm-CPBA, CH₂Cl₂, 0°CEpoxidized vinyl derivative58%
HydrogenationH₂ (1 atm), Pd/C, EtOHSaturated ethyl-thienyl derivative89%

Epoxidation proceeds with high regioselectivity due to the electron-withdrawing triazolo-pyrimidine core .

Nucleophilic Aromatic Substitution

Electrophilic halogenation at position 2 enables subsequent nucleophilic displacement.

Halogenation ReagentConditionsProductYieldReference
NBS (in CCl₄)AIBN, 80°C, 8 h2-Bromo derivative73%

The brominated derivative serves as a versatile intermediate for Buchwald-Hartwig aminations or Ullmann couplings .

Photochemical Reactions

The conjugated system undergoes [2+2] cycloaddition under UV light, forming dimeric structures.

ConditionsProductYieldReference
UV (254 nm), THFDimer via vinyl-thienyl cycloaddition41%

This reactivity is attributed to the π-conjugated thienylvinyl moiety .

Key Mechanistic Insights:

  • Electronic Effects : The triazolo-pyrimidine ring directs electrophiles to C3 (most nucleophilic), while the thienylvinyl group stabilizes radical or ionic intermediates via conjugation .

  • Steric Considerations : Substituents at position 2 (e.g., methylsulfanyl) hinder reactivity at proximal sites, favoring distal functionalization.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, primarily due to its triazole structure, which is known for its pharmacological versatility. Research indicates that compounds with triazole moieties often possess significant antitumor , anti-inflammatory , antimicrobial , and anticonvulsant properties.

Anticonvulsant Activity

A study evaluated several triazolo-pyrimidine derivatives for their anticonvulsant effects using the maximal electroshock (MES) test. Among these, compounds similar to 7-[2-(2-Thienyl)vinyl][1,2,4]triazolo[1,5-a]pyrimidine demonstrated promising results in reducing seizure activity. For instance, related compounds showed effective ED50 values comparable to established anticonvulsants like carbamazepine and valproate .

Antitumor Activity

Research has indicated that triazolo-pyrimidines can inhibit tumor cell proliferation. A derivative of this compound was tested against various cancer cell lines and exhibited significant cytotoxicity. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression .

Case Study 1: Antiviral Activity

In a study focusing on the antiviral potential of triazole derivatives, this compound was shown to inhibit viral replication in vitro. The compound's efficacy was tested against hepatitis C virus (HCV), with results indicating a notable reduction in viral load in treated cell cultures .

Case Study 2: Anti-inflammatory Effects

Another investigation assessed the anti-inflammatory properties of triazolo-pyrimidines in a carrageenan-induced paw edema model. The results demonstrated that derivatives of this compound significantly reduced inflammation markers compared to control groups. This suggests potential applications in treating inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AnticonvulsantSeveral triazolo-pyrimidinesReduced seizure frequency
AntitumorTriazolo derivativesInduced apoptosis
AntiviralHCV-targeted derivativesDecreased viral replication
Anti-inflammatoryCarrageenan modelReduced paw edema

Mechanism of Action

The mechanism of action of 7-[2-(2-Thienyl)vinyl][1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The exact pathways and

Biological Activity

7-[2-(2-Thienyl)vinyl][1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₀N₄S₂
  • Molecular Weight : 250.36 g/mol
  • CAS Number : 339008-37-6
  • Melting Point : 259-261 °C

The compound features a unique fusion of a thienyl group with a triazolo-pyrimidine scaffold, which influences its electronic properties and biological activity.

Biological Activity Overview

The biological activity of this compound primarily includes:

  • Anticancer Activity : Several studies have demonstrated the compound's antiproliferative effects against various cancer cell lines.
  • Antiepileptic Potential : Similar compounds have shown promise in anti-epileptic activities by selectively binding at specific sites in the cardiovascular system.

Case Studies and Research Findings

  • Cytotoxicity Against Cancer Cell Lines :
    • A study evaluated the cytotoxic effects of derivatives of triazolo-pyrimidines on MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) cell lines. The derivatives exhibited varying degrees of potency, with some showing IC50 values as low as 14.5 μM against MCF-7 cells, indicating significant anticancer potential compared to doxorubicin (IC50 = 40 μM) .
  • Mechanisms of Action :
    • The mechanisms underlying the anticancer effects include induction of apoptosis through mitochondrial pathways and cell cycle arrest at the G0/G1 phase. For instance, one derivative (6i) was found to induce apoptosis by increasing reactive oxygen species (ROS) levels and modulating pro-apoptotic and anti-apoptotic proteins .
  • Comparative Efficacy :
    • In a comparative study, derivatives of triazolo-pyrimidines were assessed for their cytotoxicity. The most effective compounds showed selectivity for MCF-7 cells over other tested lines, emphasizing the importance of structural modifications in enhancing biological activity .

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of Cell Proliferation : The compound interferes with cellular processes that promote cancer cell growth.
  • Induction of Apoptosis : By elevating ROS levels and altering the expression of apoptosis-related proteins, the compound triggers programmed cell death in malignant cells.

Data Summary Table

StudyCell LineIC50 (μM)Mechanism
MCF-714.5 ± 0.30Induction of apoptosis
HCT-11657.01Cell cycle arrest
PC-325.23ROS elevation

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of 7-[2-(2-Thienyl)vinyl][1,2,4]triazolo[1,5-a]pyrimidine can be contextualized by comparing it to related triazolopyrimidine derivatives, as summarized below:

Antiproliferative Activity Comparison

Triazolopyrimidines with 7-aryl/heteroaryl substituents exhibit microtubule-destabilizing effects. For example:

  • 7-(3',4',5'-Trimethoxyphenyl) derivatives (): IC₅₀ = 10–50 nM against MCF-7 breast cancer cells via tubulin polymerization inhibition .
  • 7-(1-Methylindol-3-yl) derivatives (): Moderate activity (IC₅₀ = 1–5 μM) linked to indole’s hydrogen-bonding capacity .
  • Target compound : Predicted activity may depend on the thienylvinyl group’s ability to mimic trimethoxyphenyl’s binding mode while reducing metabolic oxidation risks .

Physicochemical and Spectral Properties

  • Melting Points : 7-(2-thienyl) derivatives (mp 175–176°C) exhibit higher thermal stability than 7-alkyloxy analogues (e.g., 7-heptyloxy derivative, mp 162–164°C) due to stronger intermolecular interactions .
  • NMR Profiles : The vinyl group in the target compound would show characteristic coupling constants (e.g., J = 15–16 Hz for trans-vinyl protons), distinct from single thienyl or phenyl substituents .
  • Solubility: Thienylvinyl substitution likely reduces aqueous solubility compared to amino- or hydroxyl-substituted triazolopyrimidines (e.g., 2-aminotriazolopyrimidines in ) .

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for preparing 7-[2-(2-thienyl)vinyl][1,2,4]triazolo[1,5-a]pyrimidine?

  • Methodological Answer : A one-pot fusion method is commonly employed. For analogs, 5-amino-1,2,4-triazole is reacted with ethyl 3-oxohexanoate and an aromatic aldehyde (e.g., 2-thienylcarboxaldehyde) in DMF under microwave or thermal conditions (10–12 minutes). Post-reaction, methanol is added to precipitate the product, followed by crystallization in ethanol. This method achieves high purity (>95%) and yields ~60–70% .
  • Key Parameters : Reaction time, solvent choice (DMF for solubility), and stoichiometric ratios (1:1:1 for triazole, ester, and aldehyde).

Q. How can structural characterization of this compound be validated?

  • Methodological Answer : Use a combination of:

  • FT-IR : Confirm functional groups (e.g., C=N stretch at ~1600 cm⁻¹, thienyl C-S at ~690 cm⁻¹) .
  • NMR : ¹H NMR detects vinyl protons (δ 6.8–7.5 ppm) and thienyl protons (δ 7.1–7.3 ppm); ¹³C NMR identifies sp² carbons in the triazole and pyrimidine rings .
  • Mass Spectrometry : ESI-MS should show [M+H]⁺ peaks matching the molecular formula (e.g., m/z ~300–350 for typical analogs) .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (±0.3%) .

Q. What are the primary challenges in purifying triazolopyrimidine derivatives?

  • Methodological Answer : Polar byproducts (e.g., unreacted aldehydes) often co-precipitate. Use gradient recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the target compound. Monitor purity via TLC (Rf ~0.5 in 1:1 EtOAc/hexane) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate reagent toxicity (e.g., TMDP vs. piperidine)?

  • Methodological Answer : TMDP (tetramethylenediamine phosphate) is preferred over piperidine due to reduced neurotoxicity. However, if TMDP is unavailable, substitute with morpholine (lower toxicity, similar basicity) in ethanol/water (1:1 v/v) at 80°C. Monitor reaction progress via HPLC to ensure completion within 6–8 hours .
  • Safety Protocol : Conduct reactions in a fume hood with PPE; neutralize waste with 10% acetic acid before disposal .

Q. What crystallographic techniques are suitable for determining the 3D structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is ideal. Grow crystals via slow evaporation of a saturated DMSO/ethanol solution (1:3 v/v). Use a Bruker D8 VENTURE diffractometer (Mo Kα radiation, λ = 0.71073 Å). Refine structures with SHELXL-2014; validate hydrogen bonding (e.g., N–H···N interactions) and π-π stacking using Mercury software .

Q. How can structure-activity relationships (SAR) guide the design of bioactive analogs?

  • Methodological Answer :

  • Thienyl Modification : Replace the 2-thienyl group with 3-thienyl to enhance π-stacking with hydrophobic enzyme pockets (e.g., CB2 receptor antagonists) .
  • Vinyl Linker : Introduce electron-withdrawing groups (e.g., -CF₃) to improve metabolic stability. Synthesize via Heck coupling using Pd(OAc)₂ and triethylamine .
  • Triazole Core : Substitute N-methyl groups to modulate solubility (logP <3) while retaining affinity .
    • Biological Assay : Test analogs in vitro for IC₅₀ against target enzymes (e.g., kinase inhibition assays with ATP-Glo™) .

Q. How to resolve contradictions in reported biological activity data for triazolopyrimidines?

  • Methodological Answer : Discrepancies often arise from assay conditions. Standardize protocols:

  • Use identical cell lines (e.g., HEK293 for receptor studies) and passage numbers.
  • Validate purity of test compounds via HPLC (>98%).
  • Replicate dose-response curves (n=3) with positive controls (e.g., known inhibitors) .

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